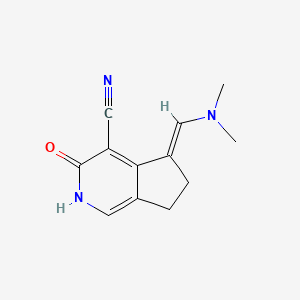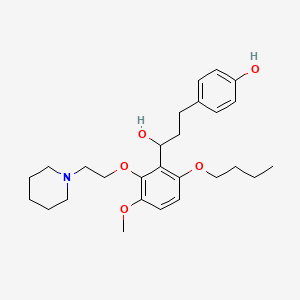
alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is a complex organic compound that features a variety of functional groups, including butoxy, methoxy, piperidinyl, ethoxy, phenyl, and hydroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol likely involves multiple steps, each introducing different functional groups. A possible synthetic route could include:
Formation of the butoxy and methoxy groups: This might involve alkylation reactions using butyl and methyl halides.
Introduction of the piperidinyl group: This could be achieved through nucleophilic substitution reactions.
Formation of the ethoxy group: This might involve an etherification reaction.
Coupling of the phenyl and hydroxybenzenepropanol moieties: This could be done through a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and implementing continuous flow processes to increase yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove oxygen-containing groups.
Substitution: The piperidinyl and ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol could have several scientific research applications:
Chemistry: As a complex organic molecule, it could be used in studies of reaction mechanisms and synthesis of new compounds.
Biology: It might be used in studies of cell signaling or as a potential drug candidate.
Medicine: If it has biological activity, it could be investigated for therapeutic uses.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol would depend on its specific biological activity. Potential mechanisms could involve:
Molecular Targets: It might interact with specific proteins or enzymes in the body.
Pathways Involved: It could affect signaling pathways, metabolic pathways, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol: shares structural similarities with other phenylpropanol derivatives.
Other similar compounds: might include those with similar functional groups, such as butoxy, methoxy, and piperidinyl groups.
Uniqueness
Unique Structural Features: The combination of functional groups in this compound might confer unique chemical properties.
Unique Applications: Its specific structure might make it suitable for unique applications in research or industry.
Eigenschaften
CAS-Nummer |
126406-24-4 |
|---|---|
Molekularformel |
C27H39NO5 |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
4-[3-[6-butoxy-3-methoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C27H39NO5/c1-3-4-19-32-24-14-15-25(31-2)27(33-20-18-28-16-6-5-7-17-28)26(24)23(30)13-10-21-8-11-22(29)12-9-21/h8-9,11-12,14-15,23,29-30H,3-7,10,13,16-20H2,1-2H3 |
InChI-Schlüssel |
XFCYVQUNYMKCTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C(=C(C=C1)OC)OCCN2CCCCC2)C(CCC3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


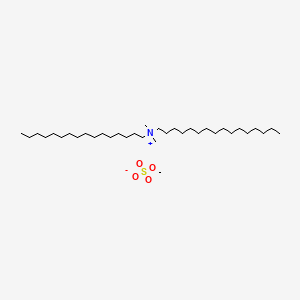



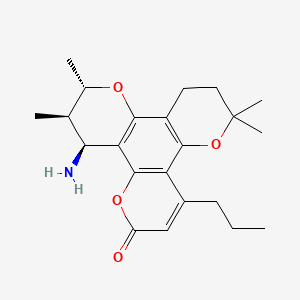

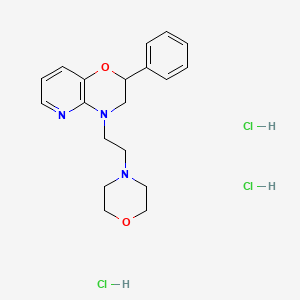
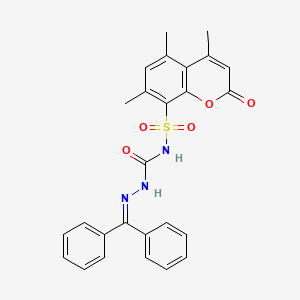
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
